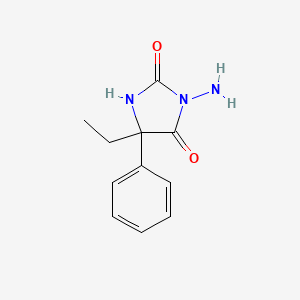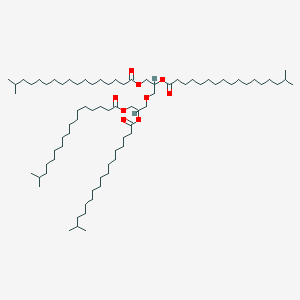
MONOACETYL-BETA-CYCLODEXTRIN
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monoacetyl-Beta-Cyclodextrin is a derivative of Beta-Cyclodextrin . Beta-Cyclodextrin is a cyclic oligosaccharide, consisting of a macrocyclic ring of glucose subunits joined by α-1,4 glycosidic bonds . The Monoacetyl derivative is known for its drug delivery capabilities, providing solubility and stability to hydrophobic drugs .
Synthesis Analysis
The synthesis of different types of copolymer of Beta-Cyclodextrin (β-CD) by different functional monomers and cross-linkers has been discussed in various studies . β-CD shows good inclusion property, surface area, porous structure, and unique host-guest properties . Several chemical and polymerized derivatives of parent CDs are synthesized to improve the physicochemical/biopharmaceutical properties of drugs and the inclusion capacity of CD .Molecular Structure Analysis
In Beta-Cyclodextrin, the seven glucose subunits are linked end to end via α-1,4 linkages . The result has the shape of a tapered cylinder, with seven primary alcohols on one face and fourteen secondary alcohol groups on the other . The exterior surface of cyclodextrins is somewhat hydrophilic whereas the interior core is hydrophobic .Chemical Reactions Analysis
Copolymers containing Beta-Cyclodextrin have been synthesized and characterized . The synthesis of these copolymers involves the use of different functional monomers and cross-linkers . The reaction parameters such as temperature, time, solvent, and amount of catalyst showed a profound effect in performing the reaction .Physical And Chemical Properties Analysis
Beta-Cyclodextrin exists as a white (colorless) powder or crystals . It is moderately soluble in water and glycerin; well soluble in dimethyl sulfoxide, dimethylformamide, pyridine, HFIP, and ethylene glycol; and insoluble in ethanol and acetone .Mecanismo De Acción
Cyclodextrins form a toroid (truncated cone) configuration with multiple hydroxyl groups at each end. This allows them to encapsulate hydrophobic compounds without losing their solubility in water . Through the formation of host–guest complexes, they increase the solubility of poorly soluble drugs and protect substances against external factors .
Direcciones Futuras
Cyclodextrins and their derivatives have found applications in many fields such as chemistry, pharmacy, biology, medicine and biomedicine, food, beverage industry, cosmetology and hygiene, chromatography, catalysis, biotechnology, agrochemistry, and remediation . A highly sensitive and convenient biosensor for the detection of miR-21 was proposed, which is based on the simplicity of reading signals from a personal glucose meter (PGM), combined with self-assembled signal amplification probes and the performance of β-CD as an enhancer . This method is expected to be applied to clinical diagnosis .
Propiedades
Número CAS |
113573-77-6 |
|---|---|
Nombre del producto |
MONOACETYL-BETA-CYCLODEXTRIN |
Fórmula molecular |
C12H23N.C7H11NO4 |
Peso molecular |
0 |
Sinónimos |
MONOACETYL-BETA-CYCLODEXTRIN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




